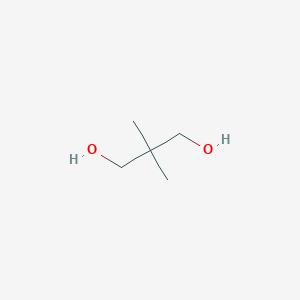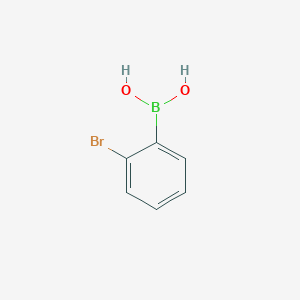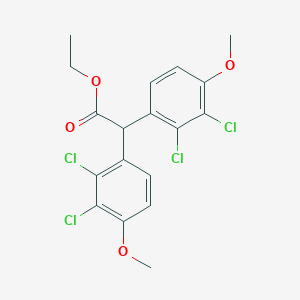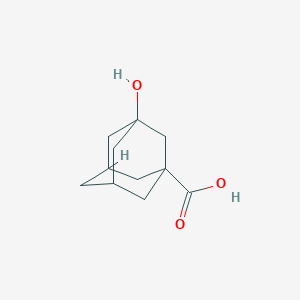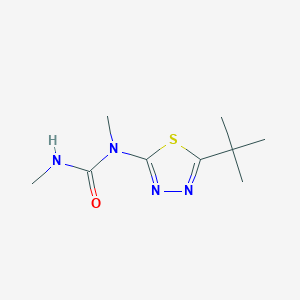
Tebuthiuron
Vue d'ensemble
Description
Tebuthiuron is a nonselective broad-spectrum herbicide belonging to the urea class. It is primarily used to control weeds, woody and herbaceous plants, and sugar cane. This compound is absorbed by the roots and transported to the leaves, where it inhibits photosynthesis, effectively controlling unwanted vegetation .
Mécanisme D'action
Target of Action
Tebuthiuron is a nonselective broad-spectrum herbicide of the urea class . It primarily targets weeds, woody and herbaceous plants, and sugar cane . The compound’s primary target within these organisms is the photosynthesis process .
Mode of Action
This compound operates by being absorbed by the roots of the target plants and then being transported to the leaves . Once in the leaves, it inhibits photosynthesis . This inhibition of photosynthesis is the key interaction between this compound and its targets, leading to the death of the plant .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the photosynthesis pathway . By inhibiting photosynthesis, this compound disrupts the plant’s ability to convert light energy into chemical energy, which is crucial for the plant’s survival . The downstream effects of this disruption include a decrease in the plant’s energy production, leading to its eventual death .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is absorbed by the roots of plants and transported to the leaves It is known that this compound is highly water-soluble, which can influence its bioavailability and potential for leaching .
Result of Action
The result of this compound’s action is the death of the target plants. By inhibiting photosynthesis, this compound deprives the plants of the energy they need to survive . This leads to the defoliation and eventual death of the plant .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its high water solubility means that it has a great potential for groundwater contamination . It also has low adsorption to soil particles and high persistence in soil . These properties can influence the compound’s action, efficacy, and stability in the environment . Furthermore, the compound’s effectiveness can be influenced by the specific characteristics of the soil in which it is applied .
Applications De Recherche Scientifique
Tebuthiuron has diverse applications in scientific research:
Chemistry: Used as a model compound to study herbicide behavior and environmental impact.
Biology: Investigated for its effects on plant physiology and microbial communities.
Medicine: Explored for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in agriculture for weed control, enhancing crop yield and quality
Analyse Biochimique
Biochemical Properties
Tebuthiuron interacts with the D1 protein, inhibiting the electron transport of photosynthesis . This interaction is crucial for its herbicidal activity, as it disrupts the energy production of the plant cells, leading to their death .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It is absorbed by the roots and transported to the leaves, where it inhibits photosynthesis . This inhibition disrupts the energy production in the plant cells, leading to their death .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the D1 protein, inhibiting the electron transport of photosynthesis . This binding interaction disrupts the energy production in the plant cells, leading to their death .
Temporal Effects in Laboratory Settings
It is known that this compound persists mainly in the upper 30 cm of soil for at least 15 months .
Metabolic Pathways
It is known that this compound is absorbed by the roots and transported to the leaves, where it inhibits photosynthesis .
Transport and Distribution
This compound is transported and distributed within cells and tissues via absorption by the roots and transportation to the leaves
Subcellular Localization
It is known that this compound is absorbed by the roots and transported to the leaves, where it inhibits photosynthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tebuthiuron can be synthesized using 2-methylamino-5-tert-butyl-1,3,4-thiadiazole, carbonyl dihalide or its derivatives, and methylamine as raw materials. The synthesis involves the following steps:
Salt Forming Reaction: 5-tert-butyl-2-methylamino-1,3,4-thiadiazole reacts with carbonyl dihalide to form N-methyl-N-(5-tert-butyl-1,3,4-thiadiazole) carbamyl chloride.
Photochemical Reaction: The carbamyl chloride undergoes a photochemical reaction in an organic solvent.
Introduction of Methylamine: Monomethylamine gas is introduced to generate this compound
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield, product purity, and production safety. The use of methyl isocyanate, a highly toxic substance, is avoided to minimize environmental pollution and potential risks .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Reduced forms of this compound.
Substitution Products: this compound derivatives with substituted functional groups
Comparaison Avec Des Composés Similaires
Diuron: Another urea-based herbicide with similar applications but different chemical structure.
Hexazinone: A triazine herbicide with a similar mode of action but different target specificity.
Uniqueness of Tebuthiuron:
Chemical Structure: this compound has a unique thiadiazolyl urea structure, distinguishing it from other herbicides.
Environmental Impact: this compound has a high potential for groundwater contamination due to its high water solubility and persistence in soil .
This compound’s unique properties and diverse applications make it a valuable compound in various fields of scientific research and industry.
Propriétés
IUPAC Name |
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4OS/c1-9(2,3)6-11-12-8(15-6)13(5)7(14)10-4/h1-5H3,(H,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPDKDSFLXWOAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)N(C)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4OS | |
| Record name | TEBUTHIURON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18225 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3024316 | |
| Record name | Tebuthiuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3024316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tebuthiuron appears as colorless odorless crystals. Non corrosive. Used as an herbicide., Off-white crystals with a pungent odor formulated for spray, granules or pellets; [EXTOXNET] | |
| Record name | TEBUTHIURON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18225 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tebuthiuron | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1779 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Solubility in benzene 3.7, hexane 6.1, 2-methoxyethanol 60, acetonitrile 60, acetone 70, methanol 170, chloroform 250 (all in g/L, 25 °C), In water, 2.5X10+3 mg/L at 25 °C | |
| Record name | TEBUTHIURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6863 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000002 [mmHg], 3.0X10-7 mm Hg at 25 °C (0.04 mPa, 25 °C, gas saturation method) | |
| Record name | Tebuthiuron | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1779 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TEBUTHIURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6863 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Phytotoxicity symptoms suggest that tebuthiruon inhibits photosynthesis. | |
| Record name | TEBUTHIURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6863 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless solid, Gray to dark brown pellet | |
CAS No. |
34014-18-1 | |
| Record name | TEBUTHIURON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18225 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tebuthiuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34014-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tebuthiuron [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034014181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tebuthiuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3024316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tebuthiuron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.070 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TEBUTHIURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5OX6GM11E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TEBUTHIURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6863 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
161.5-164 °C | |
| Record name | TEBUTHIURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6863 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Tebuthiuron is a photosynthetic inhibitor. It acts by blocking electron transport in photosystem II, thereby disrupting the process of photosynthesis. [] (https://www.semanticscholar.org/paper/89bed3e7e3f377d0db00d697f337c1dd73bcd0b0)
A: Disruption of photosynthesis leads to a cascade of effects, including reduced carbohydrate production, starvation, defoliation, and eventual death of the plant. [] (https://www.semanticscholar.org/paper/89bed3e7e3f377d0db00d697f337c1dd73bcd0b0)
ANone: The molecular formula of this compound is C9H16N4OS, and its molecular weight is 228.32 g/mol.
A: Soil moisture is crucial for this compound's activity. Adequate rainfall or irrigation is needed to transport the herbicide into the root zone of target plants. [] (https://www.semanticscholar.org/paper/3da129455e2aea6bd3f6349ec332bf4ca616491f)
A: Yes, this compound's effectiveness is influenced by soil characteristics such as clay and organic matter content. Higher clay and organic matter content generally reduces its phytotoxicity. [] (https://www.semanticscholar.org/paper/3da129455e2aea6bd3f6349ec332bf4ca616491f)
A: Yes, seasonal application can influence this compound's effectiveness. For example, spring applications have shown greater control of yaupon (Ilex vomitoria) compared to applications in summer, fall, or winter. [] (https://www.semanticscholar.org/paper/588ea9a53c27ba92dcf41607597d283f03ea1749)
A: Yes, sugarcane straw can influence the deposition and leaching of this compound. Higher amounts of straw can reduce herbicide transposition at the moment of application and leaching. [] (https://www.semanticscholar.org/paper/e8dfc6051b9d12400ef030a11d1b53f2c69ed9e9)
ANone: this compound is not a catalyst and does not exhibit catalytic properties. Its application focuses on herbicidal activity.
ANone: This aspect was not extensively covered in the provided research articles. Further research is needed to explore computational chemistry and modeling applications for this compound.
A: this compound is typically formulated as pellets or as a wettable powder. [] (https://www.semanticscholar.org/paper/e54c7300b00530c7c4a27cfb991a795b78a5c163)
A: Alkyl polyglycoside adjuvant can increase this compound deposition on sugarcane straw, reduce herbicide drift, and potentially increase its retention. [] (https://www.semanticscholar.org/paper/155c1f7159e2e70cc1c149d59eef5597dbf272f5)
A: Concerns primarily revolve around its persistence in soil and potential leaching into groundwater, which could affect non-target organisms and water quality. [] (https://www.semanticscholar.org/paper/8d3c6a35871630dfb6dfddac881cb3b9742f4fc7)
A: Yes, the legal limit for this compound plus its metabolites in forage plants can be as low as 20 microgram/g. [] (https://www.semanticscholar.org/paper/d8d3d8cd95f40dd320ae36ed40452755459f8081)
A: this compound can persist in soil for extended periods. Research has shown its residual activity for at least eight years post-application. [] (https://www.semanticscholar.org/paper/141b9317d7fe9c1cd6958b2d3a4b373fb4e3797a)
A: While this compound and its metabolites can be present in dead wood of treated trees, the concentrations are generally low and considered to pose minimal environmental risk. [] (https://www.semanticscholar.org/paper/5d8fdd2e326d8ead0dd62ac9e24115a3f1c9911b)
A: Yes, there is a potential for this compound to leach into groundwater, especially in areas with sandy soils and high rainfall. Monitoring programs are essential to assess potential contamination. [] (https://www.semanticscholar.org/paper/4a1c59a7c5849518c1c6d424a94c658260e77016)
ANone: Strategies include using appropriate application rates, optimizing timing of application to minimize leaching, and exploring alternative control methods for target species.
A: Yes, alternative control methods include mechanical treatments (e.g., mowing, cutting), prescribed burning, and biological control agents. The choice of method depends on the target species, site characteristics, and management goals. [] (https://www.semanticscholar.org/paper/15b0abd85084ebe754df61698201291b919452c6)
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


